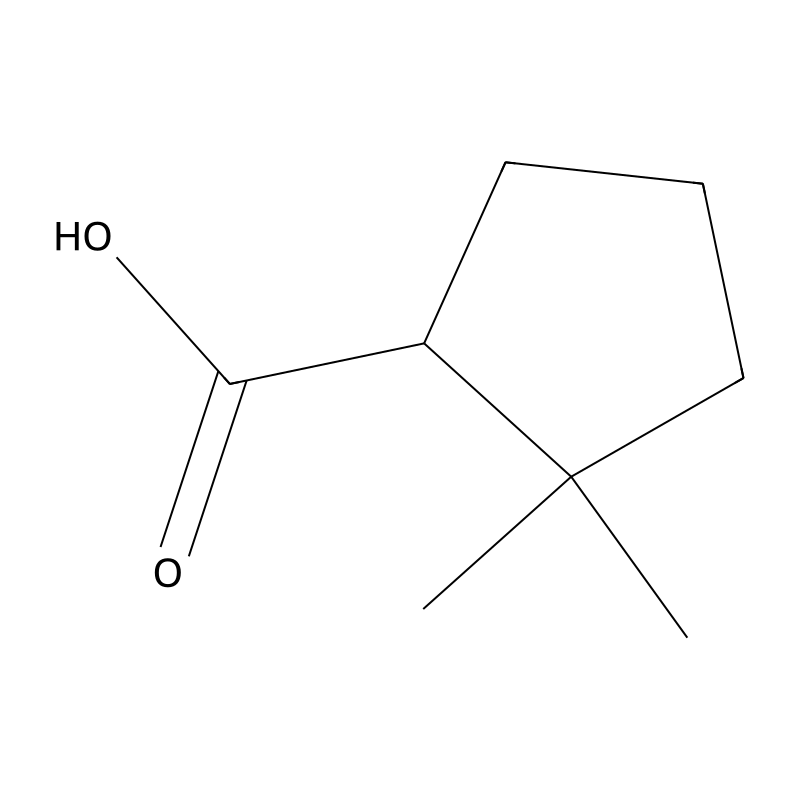2,2-Dimethylcyclopentane-1-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Carboxylic acids are versatile organic compounds used in various areas such as organic synthesis . They are involved in many important reactions, such as substitution, elimination, oxidation, and coupling . They can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure .
Nanotechnology
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymers
In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc . They are used in the production of both synthetic and natural polymers .
1-amino-2,2-dimethylcyclopentane-1-carboxylic acid
This is a derivative of 2,2-Dimethylcyclopentane-1-carboxylic acid, where an amino group has been added .
3,3-dimethylcyclopentane-1-carboxylic acid
This is another derivative of 2,2-Dimethylcyclopentane-1-carboxylic acid, where the methyl groups are on the third carbon instead of the second .
2,2-Dimethylcyclopentane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopentane ring with two methyl groups at the second carbon and a carboxylic acid functional group at the first carbon. Its molecular formula is with a molecular weight of approximately 142.20 g/mol. This compound appears as a white powder and is soluble in organic solvents but has limited solubility in water .
- Esterification: It can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 2,2-dimethylcyclopentane.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
These reactions are essential for synthesizing derivatives and exploring its reactivity in organic chemistry .
The synthesis of 2,2-dimethylcyclopentane-1-carboxylic acid can be achieved through several methods:
- Cyclization Reactions: Starting from appropriate acyclic precursors, cyclization can yield the cyclopentane structure.
- Functional Group Transformations: The introduction of the carboxylic acid group can be accomplished via oxidation of suitable alcohols or aldehydes.
- Grignard Reactions: Utilizing Grignard reagents can facilitate the formation of the cyclopentane framework followed by carboxylation.
These methods highlight the versatility in synthesizing this compound for research and industrial applications .
2,2-Dimethylcyclopentane-1-carboxylic acid finds applications in various fields:
- Pharmaceuticals: It can serve as an intermediate in drug synthesis.
- Chemical Research: Used in studies investigating the properties of carboxylic acids and their derivatives.
- Material Science: Potentially useful in developing new materials or polymers due to its unique structural features.
The compound's properties make it a candidate for further exploration in these areas .
Interaction studies involving 2,2-dimethylcyclopentane-1-carboxylic acid are crucial for understanding its behavior in biological systems. These studies typically focus on:
- Binding Affinities: Evaluating how well the compound interacts with various biological targets.
- Toxicity Assessments: Understanding the safety profile through in vitro and in vivo studies.
Such investigations are essential for determining its viability as a therapeutic agent or industrial chemical .
Several compounds share structural similarities with 2,2-dimethylcyclopentane-1-carboxylic acid. Here are some examples:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | Fewer methyl groups; simpler structure |
| 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | Different position of the methyl group |
| 2,3-Dimethylcyclopentane-1-carboxylic acid | C8H14O2 | Methyl groups at different positions |
Uniqueness
The uniqueness of 2,2-dimethylcyclopentane-1-carboxylic acid lies in its specific arrangement of substituents on the cyclopentane ring, which may confer distinct physical and chemical properties compared to its analogs. This structural configuration could influence its reactivity and potential biological activity, making it a subject of interest for further research .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








